molecular formula C9H14O3 B14248669 Formic acid;oct-1-en-7-yn-1-ol CAS No. 406911-97-5

Formic acid;oct-1-en-7-yn-1-ol

Cat. No.: B14248669
CAS No.: 406911-97-5
M. Wt: 170.21 g/mol
InChI Key: ZJROGUSZNMTACF-UHFFFAOYSA-N
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Description

Formic acid;oct-1-en-7-yn-1-ol is a compound that combines the simplest carboxylic acid, formic acid, with an unsaturated alcohol, oct-1-en-7-yn-1-ol. Oct-1-en-7-yn-1-ol is an unsaturated alcohol with both double and triple bonds in its structure, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of formic acid;oct-1-en-7-yn-1-ol typically involves the esterification of formic acid with oct-1-en-7-yn-1-ol. One efficient method uses boron oxide as a reagent to facilitate the direct esterification of formic acid with the alcohol . This reaction is particularly suitable for primary and secondary alcohols, including unsaturated alcohols like oct-1-en-7-yn-1-ol. The reaction conditions usually involve refluxing the mixture in dichloromethane for several hours, followed by neutralization and purification steps .

Industrial Production Methods

Industrial production of formic acid often involves the catalytic oxidation of formaldehyde with atmospheric oxygen . This method is scalable and can produce formic acid in large quantities, which can then be used for the esterification process to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Formic acid;oct-1-en-7-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The formic acid component can be oxidized to carbon dioxide and water.

    Reduction: The unsaturated bonds in oct-1-en-7-yn-1-ol can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group in oct-1-en-7-yn-1-ol can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Saturated alcohols.

    Substitution: Chlorinated derivatives of oct-1-en-7-yn-1-ol.

Scientific Research Applications

Formic acid;oct-1-en-7-yn-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of formic acid;oct-1-en-7-yn-1-ol involves its interaction with molecular targets through its functional groups. The formic acid component can act as a proton donor, participating in acid-base reactions. The unsaturated bonds in oct-1-en-7-yn-1-ol can undergo addition reactions, making it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formic acid;oct-1-en-7-yn-1-ol is unique due to the presence of both double and triple bonds in the oct-1-en-7-yn-1-ol component, which provides it with distinct reactivity and versatility in chemical synthesis compared to other similar compounds.

Properties

CAS No.

406911-97-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

formic acid;oct-1-en-7-yn-1-ol

InChI

InChI=1S/C8H12O.CH2O2/c1-2-3-4-5-6-7-8-9;2-1-3/h1,7-9H,3-6H2;1H,(H,2,3)

InChI Key

ZJROGUSZNMTACF-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCC=CO.C(=O)O

Origin of Product

United States

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